molecular formula C8H10BrNO B13546138 (S)-2-(1-Aminoethyl)-5-bromophenol

(S)-2-(1-Aminoethyl)-5-bromophenol

Cat. No.: B13546138
M. Wt: 216.07 g/mol
InChI Key: XLNAIXDISZVKQD-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-5-bromophenol is an organic compound with the molecular formula C8H10BrNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-5-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(1-Aminoethyl)-5-bromophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Aminoethyl)-4-bromophenol: Similar structure but with the bromine atom at a different position.

    (S)-2-(1-Aminoethyl)-5-chlorophenol: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-(1-Aminoethyl)-5-fluorophenol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(S)-2-(1-Aminoethyl)-5-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The presence of the aminoethyl group also provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

XLNAIXDISZVKQD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)N

Origin of Product

United States

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